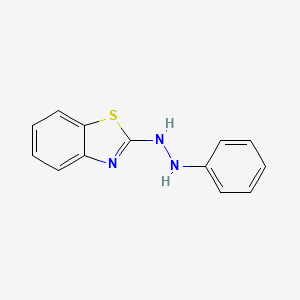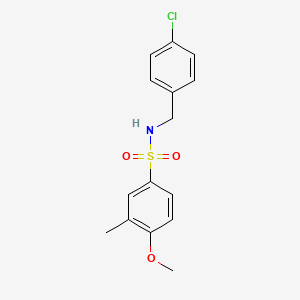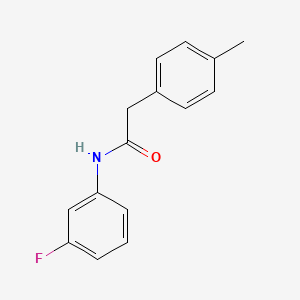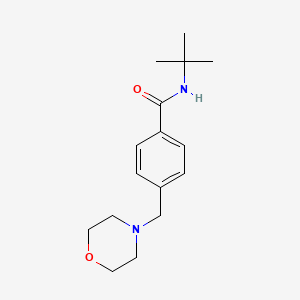![molecular formula C15H14F3NO3S B5866523 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TAM, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
作用機序
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a competitive inhibitor of PTP1B that binds to the catalytic site of the enzyme. It prevents the dephosphorylation of insulin receptor substrate-1 (IRS-1) and other substrates of PTP1B, leading to increased insulin signaling and glucose uptake. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces inflammation and oxidative stress in the liver and adipose tissue. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also enhances the clearance of amyloid-beta peptides in the brain, suggesting a potential role in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is its high potency and selectivity for PTP1B. It has a half-maximal inhibitory concentration (IC50) of 21 nM for PTP1B, making it one of the most potent inhibitors of the enzyme. This compound is also stable and soluble in water, making it easy to use in cell-based and animal studies. However, this compound has limited bioavailability and poor pharmacokinetic properties, which may limit its use in clinical trials.
将来の方向性
There are several future directions for the research and development of 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide. One direction is to optimize the pharmacokinetic properties of the compound to improve its bioavailability and tissue distribution. Another direction is to explore the therapeutic potential of this compound in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. This compound may also be used as a tool compound to study the role of PTP1B in other physiological processes such as immune function and cardiovascular disease.
合成法
The synthesis of 4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 184-186°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research as a tool compound to study the role of PTP1B in various physiological processes. PTP1B is a negative regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been used to study the role of PTP1B in cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-9-11(7-8-14(10)22-2)23(20,21)19-13-6-4-3-5-12(13)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPLOFYAKHVDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5866454.png)

![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)


![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)